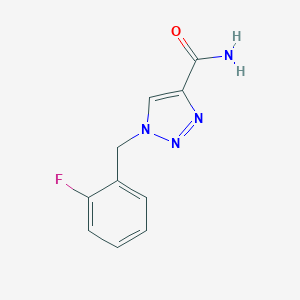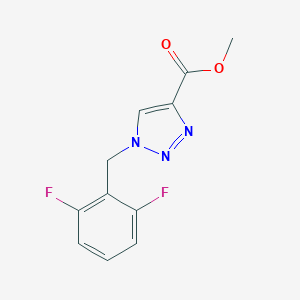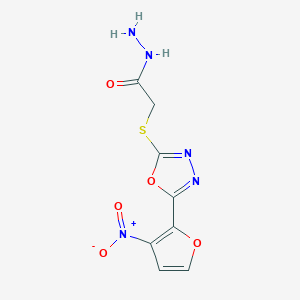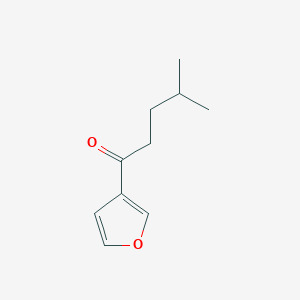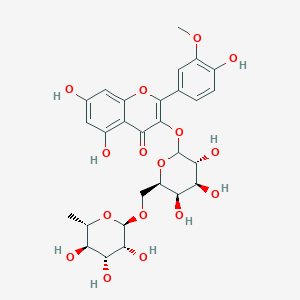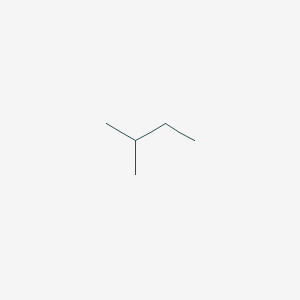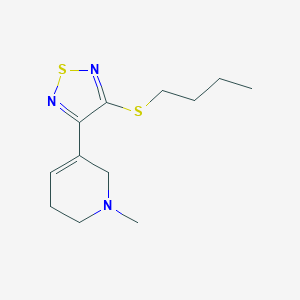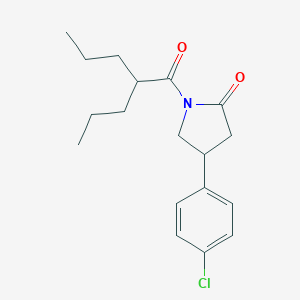
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone, commonly known as CDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDP is a type of nootropic drug, which means it can enhance cognitive function, memory, and learning ability.
Mechanism Of Action
CDP works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning ability. It also increases the production of phosphatidylcholine, a key component of cell membranes, which helps to improve brain function and protect against age-related cognitive decline.
Biochemical And Physiological Effects
CDP has been shown to have a range of biochemical and physiological effects on the body. It increases cerebral blood flow, which improves the delivery of oxygen and nutrients to the brain. It also increases the production of ATP, which is the primary source of energy for cells in the body. CDP has also been shown to have antioxidant properties, which help to protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using CDP in lab experiments is its ability to enhance cognitive function and memory, which can improve the accuracy and reliability of results. However, there are also some limitations to using CDP in lab experiments, such as the potential for side effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several potential future directions for research on CDP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of CDP and its potential side effects.
Synthesis Methods
CDP is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with dipropylamine, followed by the addition of acetic anhydride and pyrrolidine. The final product is purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
CDP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to have a positive effect on cognitive function, memory, and learning ability. CDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
CAS RN |
137427-77-1 |
|---|---|
Product Name |
4-(4-Chlorophenyl)-1-(dipropylacetyl)-2-pyrrolidinone |
Molecular Formula |
C18H24ClNO2 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H24ClNO2/c1-3-5-14(6-4-2)18(22)20-12-15(11-17(20)21)13-7-9-16(19)10-8-13/h7-10,14-15H,3-6,11-12H2,1-2H3 |
InChI Key |
WQICSWQEEGQPNO-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=C(C=C2)Cl |
synonyms |
4-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrrolidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



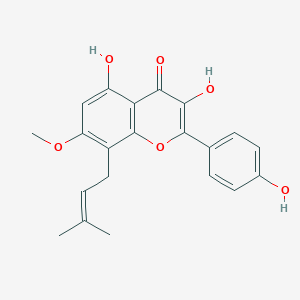
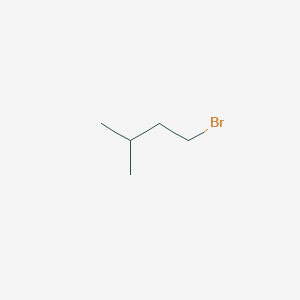

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
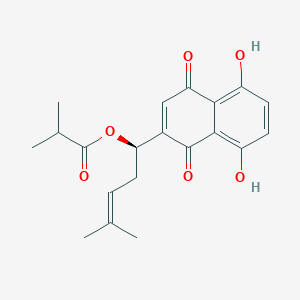
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)
